molecular formula C9H10F2O2S B2644071 5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid CAS No. 2248314-14-7

5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid

Cat. No. B2644071
CAS RN: 2248314-14-7
M. Wt: 220.23
InChI Key: MDLIBKFBQWTABE-UHFFFAOYSA-N
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Description

“5-(Difluoromethyl)-2-propylthiophene-3-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom. The “difluoromethyl” group is attached to the 5th carbon of the thiophene ring, and a propyl group is attached to the 2nd carbon. The carboxylic acid group is also attached to the 3rd carbon of the thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the aromatic thiophene ring and the electron-withdrawing difluoromethyl and carboxylic acid groups. These groups could potentially impact the compound’s reactivity and stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich thiophene ring and the electron-withdrawing difluoromethyl and carboxylic acid groups. These groups could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluoromethyl and carboxylic acid groups could impact properties like solubility, acidity, and stability .

Future Directions

The study of difluoromethyl-containing compounds is an active area of research due to their potential biological activities. Future research could explore the synthesis, properties, and potential applications of this compound .

properties

IUPAC Name

5-(difluoromethyl)-2-propylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2S/c1-2-3-6-5(9(12)13)4-7(14-6)8(10)11/h4,8H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLIBKFBQWTABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(S1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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